molecular formula C21H20ClN5O B11023903 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

Cat. No.: B11023903
M. Wt: 393.9 g/mol
InChI Key: DJPDXXUGCABHAX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a complex organic compound with a molecular formula of C21H20ClN5O This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrole ring, and a triazolopyridine moiety

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C21H20ClN5O/c22-18-8-6-16(7-9-18)17(15-26-10-3-4-11-26)13-21(28)23-14-20-25-24-19-5-1-2-12-27(19)20/h1-12,17H,13-15H2,(H,23,28)

InChI Key

DJPDXXUGCABHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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